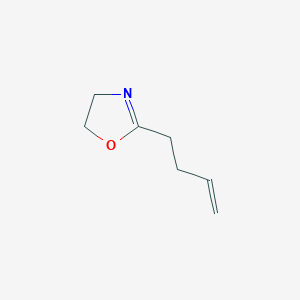

2-(3-Butenyl)-2-oxazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-but-3-enyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-3-4-7-8-5-6-9-7/h2H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYANIUXTTXFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=NCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

959144-23-1 | |

| Details | Compound: Oxazole, 2-(3-buten-1-yl)-4,5-dihydro-, homopolymer | |

| Record name | Oxazole, 2-(3-buten-1-yl)-4,5-dihydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959144-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Monomer Engineering of 2 3 Butenyl 2 Oxazoline

Established Synthetic Methodologies for 2-(3-Butenyl)-2-oxazoline

Multi-Step Synthesis from 4-Pentenoic Acid Precursors

A common and well-documented route to this compound begins with 4-pentenoic acid. qmul.ac.ukscispace.comrsc.org This multi-step synthesis generally involves the initial conversion of the carboxylic acid to a more reactive intermediate, followed by reaction with an amino alcohol and subsequent cyclization.

A summary of a typical reaction scheme is presented below:

| Step | Reactants | Product |

| 1 | 4-Pentenoic Acid, N-Hydroxysuccinimide | N-Succinimidyl-4-pentenate |

| 2 | N-Succinimidyl-4-pentenate, 2-Chloroethylamine (B1212225) | N-(2-chloroethyl)-4-pentenamide |

| 3 | N-(2-chloroethyl)-4-pentenamide, Base (e.g., KOH) | This compound |

Routes via α-Deprotonation of 2-Methyl-2-oxazoline (B73545)

An alternative and improved synthetic pathway to this compound utilizes the α-deprotonation of the commercially available 2-methyl-2-oxazoline. ugent.bequt.edu.auacs.org This method involves the removal of a proton from the methyl group of 2-methyl-2-oxazoline using a strong base, creating a nucleophilic intermediate that can then react with an appropriate electrophile. ugent.be

This approach is considered a "modified α-deprotonation" method and offers a more direct route to the desired monomer. qmul.ac.ukqut.edu.au The deprotonation is typically followed by a nucleophilic substitution with an alkyl halide, in this case, an allyl halide such as allyl bromide, to introduce the butenyl side chain. ugent.be This method has been highlighted as an improved pathway, although it can result in poor yields if not optimized. qut.edu.auacs.orgqut.edu.au

General Approaches to 2-Oxazoline Monomer Synthesis Relevant to this compound

The synthesis of the broader family of 2-oxazoline monomers, including this compound, is well-established and generally relies on the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org Several key methods have been developed and refined over the years.

Nitrile-Based Synthesis: The Witte-Seeliger Method

The Witte-Seeliger method, first described in 1974, is a popular one-step synthesis for a wide variety of 2-oxazoline monomers. ugent.beresearchgate.net This reaction involves the condensation of a nitrile with a 2-amino alcohol, typically in the presence of a Lewis acid catalyst like zinc chloride or zinc acetate. wikipedia.orgresearchgate.net The reaction is usually carried out at high temperatures in a solvent such as chlorobenzene (B131634) under anhydrous conditions. wikipedia.org

This method is valued for its ability to introduce diverse substituents at the 2-position of the oxazoline (B21484) ring in a straightforward manner. researchgate.net While a precise mechanism has not been fully elucidated, it is thought to proceed through an intermediate amidine, similar to the Pinner reaction. wikipedia.org

| Key Features of the Witte-Seeliger Method | |

| Reactants | Nitrile, 2-Amino Alcohol |

| Catalyst | Lewis Acid (e.g., ZnCl₂, Zinc Acetate) |

| Conditions | High Temperature, Anhydrous |

| Solvent | Chlorobenzene (typically) |

Carboxylic Acid-Based Synthesis Methods

Synthesizing 2-oxazolines from carboxylic acids is a common and versatile approach. nih.govjst.go.jp A typical route involves the reaction of an acyl chloride, often generated in situ from the carboxylic acid using thionyl chloride, with a 2-amino alcohol. wikipedia.org It is crucial to maintain anhydrous conditions as the oxazoline ring can be susceptible to opening by chloride ions if the imine becomes protonated. wikipedia.org

More recent developments have focused on one-pot syntheses that avoid the need to isolate the acyl chloride intermediate. nih.govjst.go.jpmdpi.com For instance, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) have been used to facilitate the one-pot synthesis of 2-oxazolines from carboxylic acids and 2-haloethylammonium salts. nih.govjst.go.jp Another approach involves the use of triflic acid (TfOH) to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be formed in situ from the corresponding carboxylic acid and amino alcohol. mdpi.com

Modified Wenker Synthetic Procedures

The Wenker synthesis and its modifications provide another important pathway to 2-oxazolines. ugent.beresearchgate.net The traditional Wenker synthesis involves the reaction of an ethanolamine (B43304) with a carboxylic acid to form an N-(2-hydroxyethyl)amide, which is then cyclized. A milder, modified version of this method reacts an activated carboxylic acid, such as an acid chloride, with either 2-chloroethylamine or with ethanolamine followed by reaction with thionyl chloride. researchgate.net The resulting N-(2-chloroethyl)amide is then cyclized in the presence of a base to form the 2-oxazoline ring. researchgate.netresearchgate.net

This two-step technique, starting from a carboxylic acid and proceeding through a β-halo amide intermediate, is a frequently used method for synthesizing 2-substituted-2-oxazoline monomers. researchgate.net

Advanced Purification Techniques for Monomeric this compound

The purity of the this compound monomer is paramount for achieving well-defined polymers through controlled polymerization techniques. The presence of impurities, such as water, unreacted starting materials, or byproducts from the synthesis, can interfere with the polymerization process, leading to polymers with undesirable properties. Therefore, advanced purification techniques are employed to ensure the monomer meets the stringent requirements for polymerization.

Fractional Distillation Protocols

Fractional distillation under reduced pressure is the most critical and widely employed method for the purification of this compound. This technique separates the monomer from less volatile impurities and any residual solvent. Performing the distillation under vacuum is crucial to lower the boiling point of the monomer, thereby preventing thermally induced polymerization, which can occur at elevated temperatures. justia.com

A general protocol for the fractional distillation of 2-oxazoline monomers, including this compound, involves the use of drying agents prior to distillation. acs.orgnih.gov Reagents like calcium hydride (CaH₂) or barium oxide (BaO) are often added to the crude monomer to remove trace amounts of water. acs.orgrsc.org The mixture is typically stirred over the drying agent for a period, often overnight, before distillation. researchgate.net For some 2-alkenyl-2-oxazolines, a double distillation is performed, first to separate the product from the reaction mixture and a second time over a drying agent to ensure high purity. rsc.org In some procedures, additives like 2,6-di-tert-butyl-4-methylphenol may be used as a polymerization inhibitor during distillation. mdpi.com

The specific conditions for the distillation of this compound can vary between different synthetic procedures, as highlighted in the research findings below.

Interactive Data Table: Reported Fractional Distillation Parameters for this compound

| Distillation Temperature | Pressure | Pre-treatment/Drying Agent | Source |

| 60 °C | High Vacuum | Filtration of KCl, concentration | rsc.org |

| 82 °C | 6 mbar | Distillation from calcium hydride | acs.org |

| 30 °C | Vacuum | Stirred with calcium hydride (CaH₂) for 24 hours, followed by a second distillation | rsc.org |

| 90 °C | 0.05 mm | Bulb-to-bulb distillation | lookchem.com |

These variations in reported distillation parameters underscore the importance of careful optimization of temperature and pressure to achieve a high-purity monomer with good yield.

Precipitation and Filtration Methodologies

While fractional distillation is the primary method for purifying the this compound monomer, precipitation and filtration play a crucial role in the work-up of the crude product before distillation and in the purification of the resulting polymer.

Following the synthesis of this compound, which often involves the cyclization of N-(2-chloroethyl)-4-pentenamide in the presence of a base like potassium hydroxide (B78521) (KOH) in methanol, an inorganic salt (potassium chloride, KCl) precipitates from the reaction mixture. rsc.orgrsc.org This salt must be removed before the monomer can be isolated. The typical procedure involves filtering the reaction mixture to remove the bulk of the precipitated KCl. rsc.orgrsc.org For a more complete removal, the filtrate may be passed through a finer filter, such as a 0.45 μm filter paper, to eliminate any remaining salt particles. rsc.org The resulting solution is then concentrated to remove the solvent before the final purification by fractional distillation. rsc.org

It is important to note that in the context of this compound chemistry, precipitation is more commonly described as a technique for purifying the polymer (poly[this compound]) rather than the monomer itself. After polymerization, the reaction mixture contains the polymer and any unreacted monomer. To isolate the pure polymer, the reaction mixture is added to a non-solvent, typically diethyl ether, which causes the polymer to precipitate while the unreacted this compound monomer remains dissolved. rsc.orgrsc.org This process is often repeated multiple times to ensure complete removal of the monomer from the polymer. rsc.org

Living Cationic Ring-Opening Polymerization (CROP) of this compound

Living cationic ring-opening polymerization is a powerful technique for synthesizing poly(2-oxazoline)s with controlled molecular weights, low dispersity, and specific end-group functionalities. acs.orgacs.org This control is paramount for producing tailored macromolecular structures.

Principles of Living/Controlled Polymerization for Poly[this compound]

The living nature of the CROP of 2-oxazolines, including this compound, enables precise control over the polymer's architecture. mdpi.com This is achieved by maintaining active cationic propagating species throughout the polymerization process, allowing for sequential monomer addition to form block copolymers. acs.orgmdpi.com The polymerization is initiated by an electrophilic species that attacks the nitrogen atom of the 2-oxazoline ring, forming a cationic oxazolinium species. ugent.be Propagation then proceeds via a nucleophilic attack of a monomer on this active chain end. ugent.be This process allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, characteristic of a living/controlled polymerization. researchgate.netresearchgate.net The pendant butenyl groups of the monomer remain unaffected during the CROP process, making them available for post-polymerization modification. nih.gov

Key features of a living polymerization applicable to this compound include:

A linear relationship between the number-average molecular weight (M_n) and monomer conversion. acs.org

The ability to produce polymers with low dispersity (Đ), typically close to 1. acs.org

The formation of block copolymers through the sequential addition of different monomers. acs.org

Initiation Systems in this compound CROP

Methyl triflate (MeOTf) is a highly efficient and commonly used initiator for the CROP of 2-oxazolines due to its ability to generate the cationic propagating species rapidly. beilstein-journals.orgmdpi.com The polymerization of this compound initiated by methyl triflate typically exhibits first-order kinetics with respect to monomer consumption, indicating a constant concentration of active species, a hallmark of a living polymerization. ugent.beresearchgate.net Studies have shown that the polymerization proceeds in a living manner, yielding polymers with controlled molecular weights and narrow distributions. researchgate.net For instance, the sequential microwave-assisted CROP of 2-methyl-2-oxazoline, 2-(4-pentynyl)-2-oxazoline (B12058411), and this compound using methyl triflate as an initiator resulted in well-defined triblock copolymers. researchgate.net

A study on the copolymerization of 2-methyl-2-oxazoline and this compound provides insight into the polymerization kinetics. The reaction, initiated with methyl 4-nitrobenzenesulfonate (MeONs) and heated to 80 °C, proceeded for 24 hours. nih.gov

Table 1: Polymerization Data for a Copolymer of 2-methyl-2-oxazoline and this compound

| Monomer 1 | Monomer 2 | Initiator | Temperature (°C) | Time (h) | Resulting Copolymer Composition |

| 2-methyl-2-oxazoline | This compound | MeONs | 80 | 24 | 96% PMeOx, 4% PEnOx |

| Data sourced from a study on the synthesis of a statistical copolymer. nih.gov |

Perfluoroalkanesulfoneimide initiators are another class of compounds used for the CROP of 2-oxazolines. researchgate.net While specific detailed kinetic studies on the use of these initiators for this compound are not as prevalent in the provided context, the general principles of CROP suggest they would function as strong electrophiles capable of initiating polymerization. Their high reactivity could potentially lead to very fast initiation.

The efficacy of an initiator in CROP is determined by its ability to initiate the polymerization rapidly and quantitatively, a condition known as fast initiation. ugent.be This ensures that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution. Various initiators, including alkyl halides, tosylates, and triflates, are commonly employed. mdpi.comsigmaaldrich.com

A systematic study comparing different alkyl sulfonate initiators (tosylates, nosylates, and triflates) for the CROP of 2-ethyl-2-oxazoline (B78409) revealed that the reactivity increases in the order: tosylate < nosylate (B8438820) < triflate. ugent.be Methyl triflate is often considered one of the most effective initiators due to its high reactivity, leading to fast initiation. mdpi.com

Table 2: Comparison of Initiator Reactivity in CROP of 2-Oxazolines

| Initiator Type | Relative Reactivity | Characteristics |

| Alkyl Tosylates | Lower | Can lead to slow initiation, especially with larger alkyl groups. ugent.be |

| Alkyl Nosylates | Intermediate | A good alternative to triflates, offering a balance of reactivity and stability. ugent.be |

| Alkyl Triflates | Higher | Generally provide the fastest and most efficient initiation. ugent.be |

| Based on a systematic study on 2-ethyl-2-oxazoline. ugent.be |

The initiation of CROP is highly regioselective, with the electrophilic initiator exclusively attacking the nitrogen atom of the 2-oxazoline ring, not the oxygen atom. mdpi.com This ensures the formation of the correct propagating species and the desired polymer structure.

Perfluoroalkanesulfoneimide Initiators

Mechanistic Insights into this compound Propagation

The propagation of this compound proceeds via the nucleophilic attack of the nitrogen atom of an incoming monomer molecule on the electrophilic carbon atom of the oxazolinium ring at the active chain end. ugent.be This results in the ring-opening of the cationic species and the regeneration of the oxazolinium cation at the new chain end.

Recent studies have highlighted the influence of the monomer's side chain on the propagation rate. acs.org For instance, cation-π interactions between the pendant butenyl group and the cationic propagating center can accelerate the polymerization rate. acs.org This rate enhancement is attributed to the stabilization of the transition state. The presence of the double bond in the side chain does not interfere with the CROP mechanism, allowing for the synthesis of functional polymers that can be modified post-polymerization through reactions like thiol-ene click chemistry. researchgate.netmdpi.com

Role of Cation-π Interactions in Polymerization Rate Enhancement

A significant factor influencing the polymerization rate of this compound is the presence of cation-π interactions. acs.orgresearchgate.net This phenomenon occurs between the electron-rich π-system of the double bond in the butenyl side-chain of one monomer unit and the electron-deficient cationic propagating species (the oxazolinium ring) at the end of the growing polymer chain. acs.org

Influence of Side-Chain Unsaturation on CROP Kinetics

The unsaturation in the side-chain of this compound is the source of the influential cation-π interactions. A combined molecular modeling and experimental study was conducted to explore the CROP reaction rates of 2-oxazolines with side-chains of varying lengths and degrees of unsaturation. acs.orgresearchgate.net

While molecular dynamics simulations confirmed the presence of cation-π interactions, detailed computational analysis revealed that the intrinsic reaction kinetics are not straightforwardly dependent on the degree of unsaturation in the side-chain. acs.org The study highlights the complexity of the kinetic effects, where the interaction between the side-chain and the cationic chain-end is a key factor. acs.orgresearchgate.net The butenyl side-chain, with its terminal double bond, does not interfere with the CROP process itself, allowing for the creation of polymers with pendant reactive alkene groups. researchgate.net These groups are invaluable for subsequent post-polymerization modifications. researchgate.netacs.org

| Monomer Side-Chain | Interaction Type | Influence on CROP Rate |

| 3-Butenyl | Cation-π | Rate enhancement due to interaction between the side-chain double bond and the cationic propagating center. acs.orgresearchgate.net |

| Saturated Alkyl | Van der Waals | Serves as a baseline for kinetic comparisons. |

| Ester-containing | Cation-dipole | Previously shown to have a rate-enhancing effect. acs.orgresearchgate.net |

Copolymerization Strategies Involving this compound

The ability of this compound to copolymerize with other 2-oxazoline monomers opens up a vast range of possibilities for creating functional materials with tailored properties.

Statistical Copolymerization with 2-Ethyl-2-oxazoline

Statistical copolymers of this compound and the hydrophilic monomer 2-ethyl-2-oxazoline are frequently synthesized. researchgate.net This strategy effectively incorporates reactive alkene functionalities along a water-soluble polymer backbone. rsc.org The resulting poly[this compound- stat-2-ethyl-2-oxazoline] copolymers combine the biocompatibility associated with poly(2-ethyl-2-oxazoline) with the chemical versatility of the pendant butenyl groups. researchgate.netrsc.org These pendant double bonds serve as handles for post-polymerization modifications, such as thiol-ene "click" chemistry, to attach various molecules, including chelating agents or biological ligands. researchgate.netrsc.org For instance, copolymers with just 5 mol% of this compound have been used to create functional materials. mdpi.com

Gradient Copolymer Synthesis

A more advanced architectural strategy is the synthesis of gradient copolymers. In the context of 2-oxazoline polymerization, a gradient in monomer composition can arise spontaneously if the comonomers have different reactivities. mdpi.com For example, the copolymerization of 2-ethyl-2-oxazoline (EtOx) with the less nucleophilic 2-phenyl-2-oxazoline (B1210687) (PhOx) results in a gradient structure. mdpi.com Similarly, a slight reactivity difference between 2-methyl-2-oxazoline and 2-nonyl-2-oxazoline has been used to create copolymers with a shallow monomer gradient. mdpi.com This concept can be applied to the copolymerization of this compound with other 2-oxazoline monomers. By carefully selecting a comonomer with a different polymerization rate, it is possible to generate a polymer chain where the distribution of the butenyl side-chains changes progressively along the backbone, leading to materials with unique self-assembly properties. nih.gov

Block Copolymerization Design for Poly[this compound]

The living nature of CROP is ideally suited for the synthesis of well-defined block copolymers incorporating this compound. rsc.orgtandfonline.com This is typically achieved through the sequential addition of different 2-oxazoline monomers to the living polymerization. tandfonline.commdpi.com For example, block copolymers of 2-ethyl-2-oxazoline and this compound have been synthesized. rsc.org This design strategy allows for the creation of amphiphilic macromolecules with distinct segments: a hydrophilic poly(2-ethyl-2-oxazoline) block and a functional block of poly[this compound] bearing pendant double bonds. rsc.org These architectures are highly valuable for creating complex nanostructures, such as micelles or vesicles, where the butenyl-containing block can be further modified or cross-linked. core.ac.uk

Alternative Polymerization Methods for 2-Oxazoline Derivatives (Conceptual Framework)

While CROP is the dominant method for polymerizing this compound, the monomer's structure, featuring both a polymerizable oxazoline ring and a vinyl group, theoretically allows for other polymerization pathways, especially for related 2-oxazoline derivatives. mdpi.com For a bifunctional monomer like 2-isopropenyl-2-oxazoline (B30960), which is structurally similar, the polymerization can proceed via the double bond or the oxazoline ring depending on the reaction conditions. mdpi.com

Conceptually, these alternative methods for 2-oxazoline derivatives include:

Radical Polymerization: The vinyl group on monomers like 2-isopropenyl-2-oxazoline can undergo radical polymerization, including controlled radical techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would result in a polymer with a carbon-carbon backbone and pendant oxazoline rings, a structure fundamentally different from that obtained by CROP. mdpi.com

Anionic Polymerization: Living anionic polymerization can also be used to polymerize the vinyl group of certain derivatives, offering precise control over molar mass and leading to polymers with pendant oxazoline functionalities. mdpi.com

These alternative methods provide a conceptual framework for creating a wider variety of polymer architectures from functional 2-oxazoline monomers, expanding their potential applications in materials science and biomedicine. mdpi.com

Polymerization Mechanisms and Architectures of Poly 2 3 Butenyl 2 Oxazoline

Cationic Ring-Opening Polymerization (CROP)

The application of microwave irradiation as a heating method has profoundly impacted the synthesis of poly(2-oxazoline)s, including poly[2-(3-butenyl)-2-oxazoline] (PButEnOx). This technique offers a dramatic acceleration of the cationic ring-opening polymerization (CROP) compared to conventional heating methods. nih.govbohrium.com The primary advantage lies in the rapid, non-contact heating of the reaction mixture, which allows for reaching high temperatures and pressures, thereby significantly reducing polymerization times from hours to mere minutes while maintaining the living character of the polymerization. nih.govresearchgate.net

Research has demonstrated that the unsaturated butenyl side-chain of this compound (ButEnOx) remains unaffected during the microwave-assisted CROP process. nih.gov This preserves the pendant double bonds for subsequent post-polymerization modification. In a notable example of a microwave-assisted CROP of a 2-oxazoline with an unsaturated side chain, full monomer conversion was achieved in just 8 minutes at 140 °C under bulk conditions, yielding a well-defined polymer. nih.gov

Kinetic studies and synthetic applications have confirmed the efficacy of this method for monomers bearing π-bonds. It is hypothesized that intermolecular cation-π interactions between the growing cationic chain-end and the butenyl side-chain may contribute to a rate enhancement during polymerization. acs.org This effect is in addition to the general acceleration provided by the high temperatures achieved under microwave irradiation. acs.org

Specific investigations into the microwave-assisted polymerization of ButEnOx have been conducted as part of the synthesis of functional block copolymers. For instance, triblock copoly(2-oxazoline)s have been successfully synthesized via the sequential microwave-assisted CROP of 2-methyl-2-oxazoline (B73545) (MeOx), 2-(4-pentynyl)-2-oxazoline (B12058411) (PentynOx), and ButEnOx. researchgate.net In this process, carried out in an acetonitrile (B52724) solution at 140 °C with methyl triflate as the initiator, the polymerization time for each monomer block was approximately 30 minutes. researchgate.net Another study reported achieving 90% monomer conversion for ButEnOx at 140 °C using microwave heating. db-thueringen.de These findings underscore the utility of microwave-assisted techniques for the efficient synthesis of well-defined PButEnOx and its copolymers, providing polymers with preserved side-chain functionality in remarkably short reaction times.

Table 1: Research Findings on Microwave-Assisted Polymerization of this compound and Related Monomers

| Monomer(s) | Initiator | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Resulting Polymer | Reference(s) |

| This compound (ButEnOx) | Not specified | Not specified | 140 | Not specified | 90 | Poly[this compound] | db-thueringen.de |

| MeOx, PentynOx, ButEnOx | Methyl triflate | Acetonitrile | 140 | 30 (for each block) | Not specified | Triblock Copolymer | researchgate.net |

| 2-Oxazoline with unsaturated side-chain | Not specified | Bulk | 140 | 8 | 100 | Homopolymer | nih.gov |

| 2-Ethyl-2-oxazoline (B78409) (EtOx), this compound (ButEnOx) | Not specified | Not specified | Not specified | Not specified | Not specified | Copolymer | researchgate.net |

Chemical Transformations and Post Polymerization Functionalization of Poly 2 3 Butenyl 2 Oxazoline

"Click Chemistry" as a Versatile Functionalization Platform for Poly[2-(3-Butenyl)-2-oxazoline]

"Click chemistry" encompasses a class of reactions that are highly efficient, wide in scope, and generate minimal byproducts. These characteristics make them ideal for polymer modification. The pendant alkene functionalities of PBuOxz are particularly amenable to several types of click reactions, enabling the introduction of diverse chemical moieties.

The thiol-ene reaction, the addition of a thiol (R-SH) across the carbon-carbon double bond of the butenyl side chain, is a prominent and highly effective method for functionalizing PBuOxz. acs.orgacs.org This reaction can be initiated through different mechanisms, offering flexibility in reaction conditions.

The radical-mediated addition of mercaptans to the pendant double bonds of PBuOxz is a robust and efficient process often referred to as a "thio-click" reaction. acs.orgacs.org This reaction proceeds smoothly and is characterized by its high yield and lack of significant side reactions. acs.org It can be carried out under mild conditions, typically at room temperature, and without the need for transition metal catalysts. acs.orgacs.org The reaction mechanism involves the generation of a thiyl radical, which then adds to the alkene. scispace.com This process is highly efficient and can be used to introduce a wide variety of functional groups onto the polymer backbone. acs.orgresearchgate.net For instance, the reaction of PBuOxz with mercaptans can be performed with a slight excess of the thiol ([RSH]/[C=C] ratio of approximately 1.2-1.5) and can reach completion within a day. acs.org

UV irradiation is a common and highly effective method for initiating the radical thiol-ene reaction on PBuOxz. acs.orgresearchgate.net The use of UV light allows for the in-situ generation of radicals, often with the aid of a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), leading to efficient and controlled functionalization. acs.orgresearchgate.netnih.gov This light-mediated approach is generally more efficient than thermally induced reactions, requiring shorter reaction times for complete conversion and exhibiting a higher tolerance to various functional groups. researchgate.net The reaction can be conducted at room temperature, which is advantageous for preserving the integrity of both the polymer and any sensitive functional groups being introduced. acs.orgacs.org This method has been successfully employed to create a variety of functional polymers, including hydrogels, by cross-linking the polymer chains. nih.govqut.edu.au

| Parameter | Condition | Source |

| Initiation | UV light (e.g., 365 nm) | acs.orgnih.gov |

| Photoinitiator | Often used (e.g., DMPA) | researchgate.netnih.gov |

| Temperature | Room temperature | acs.orgacs.org |

| Reaction Time | Typically within 24 hours | acs.org |

| Efficiency | High conversion | researchgate.net |

The thiol-ene reaction on PBuOxz is exceptionally versatile, allowing for the introduction of a wide range of chemical functionalities by simply varying the structure of the thiol. acs.orgacs.org This modularity enables the synthesis of polymers with tailored properties. For example, hydrophobic fluoropolymers and water-soluble glycopolymers have been prepared from PBuOxz using this method. acs.org The reaction has been used to attach various thiols, such as octanethiol, 3-mercaptopropionic acid, and 2-mercaptoethanol, to create thermosensitive polymers. acs.org Furthermore, amine groups have been introduced by reacting PBuOxz with cysteamine (B1669678), which can then be further modified, for instance, by guanidinylation. rsc.org This highlights the reaction's broad scope in creating functional materials for diverse applications. acs.orgqut.edu.au

| Thiol Reagent | Introduced Moiety | Resulting Polymer Property | Source |

| Octanethiol | Alkyl chain | Hydrophobic | acs.org |

| 3-Mercaptopropionic acid | Carboxylic acid | Hydrophilic, pH-responsive | acs.org |

| 2-Mercaptoethanol | Hydroxyl group | Hydrophilic | acs.org |

| Cysteamine | Amine group | Reactive handle for further functionalization | rsc.org |

| Thiol-terminated sugars | Carbohydrate | Glycopolymer, biocompatible | acs.org |

| Fluorinated thiols | Fluoroalkyl chain | Fluoropolymer, hydrophobic/oleophobic | acs.org |

While the primary "click" reaction for PBuOxz involves the alkene side chain, it's important to note the broader context of click chemistry in modifying poly(2-oxazoline)s. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another cornerstone of click chemistry, known for its high efficiency and specificity in forming 1,2,3-triazoles. pcbiochemres.comnih.gov Although PBuOxz does not inherently possess alkyne or azide (B81097) groups for direct CuAAC, these functionalities can be introduced. For instance, the butenyl group could potentially be transformed into an azide or alkyne through multi-step organic synthesis, thereby enabling subsequent CuAAC reactions. More commonly, copolymers are synthesized using monomers that already contain azide or alkyne groups alongside this compound. This allows for orthogonal functionalization, where the alkene groups are modified via thiol-ene chemistry and the alkyne/azide groups are modified via CuAAC, independently and without interference. d-nb.info This dual functionalization strategy provides a powerful toolkit for creating complex and multifunctional polymer architectures. d-nb.info

Thiol-Ene Reactions on Poly[this compound] Side Chains

UV Light-Mediated Thiol-Ene Functionalization

Targeted Derivatization Strategies for Poly[this compound] Architectures

Beyond the versatile platform of click chemistry, other targeted derivatization strategies can be employed to modify PBuOxz. These methods allow for the creation of specific polymer architectures and functionalities. For example, the pendant double bonds can be subjected to other addition reactions. One such strategy involves the introduction of carboxylic acid groups by reacting PBuOxz with mercaptosuccinic acid via a thiol-ene reaction. researchgate.net This functionalization imparts new properties to the polymer, such as the ability to act as a support for sol-gel reactions. researchgate.net Another approach is the derivatization of poly(ethylene imine) (PEI), obtained from the hydrolysis of poly(2-oxazoline)s, with 3-butenyl side chains. rsc.org These butenyl-functionalized PEI copolymers can then be cross-linked through thiol-ene reactions to form hydrogels with tunable swelling properties. rsc.org These examples demonstrate how specific chemical transformations can be strategically applied to PBuOxz to develop materials designed for particular applications, such as catalysis or biomaterials. rsc.orgresearchgate.net

Introduction of Amine and Subsequent Guanidinylation of Poly[this compound]

The introduction of primary amine groups onto the PBuOxz side chains is a critical first step for further functionalization, notably for creating guanidinylated polymers. This transformation is typically achieved with high efficiency via a photo-initiated thiol-ene "click" reaction. rsc.orgrsc.org In this process, a thiol-containing amine reagent, such as cysteamine (CA) or its hydrochloride salt (CA·HCl), is reacted with the pendant alkene groups of PBuOxz under UV irradiation. rsc.org

The resulting amine-functionalized PBuOxz can then be converted into a guanidine-functionalized polymer (G-PBuOxz). rsc.org This subsequent guanidinylation step involves reacting the newly introduced primary amine groups with a guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride. rsc.org The final product, G-PBuOxz, possesses strongly basic guanidinium (B1211019) groups, which are of significant interest for applications such as the hydrolysis of chemical warfare agents. rsc.orgrsc.org For instance, G-PBuOxz has been shown to be an effective catalytic agent for the decontamination of diisopropyl fluorophosphate (B79755) (DFP), a nerve agent mimic, with hydrolysis efficiency reaching 100% under specific conditions. rsc.orgrsc.org

| Step | Reagents | Reaction Type | Key Outcome | Reference |

|---|---|---|---|---|

| Amination | Poly[this compound], Cysteamine (CA) or Cysteamine hydrochloride (CA·HCl), Photoinitiator (e.g., DMPA) | Thiol-ene "click" reaction | Introduction of primary amine groups onto the polymer side chains. | rsc.org |

| Guanidinylation | Amine-functionalized PBuOxz, 1H-Pyrazole-1-carboxamidine hydrochloride | Guanidinylation | Conversion of amine groups to highly basic guanidinium groups. | rsc.orgrsc.org |

Synthesis of Carboxylic Acid Functionalized Poly[this compound]

Carboxylic acid groups can be readily incorporated into the PBuOxz structure, imparting anionic properties and providing sites for further conjugation. The synthesis of carboxylic acid functionalized PBuOxz (POxz-COOH) is also accomplished through a thiol-ene click reaction. researchgate.netresearchgate.net In this modification, mercaptosuccinic acid is used as the thiol-containing agent, which reacts with the butenyl side chains. researchgate.net

The reaction proceeds with high efficiency, with studies showing nearly 100% conversion of the vinyl groups, as confirmed by ¹H-NMR spectroscopy through the disappearance of the characteristic vinyl proton signals. researchgate.net The resulting POxz-COOH is a highly functionalized polymer with abundant carboxylic acid groups, making it suitable for applications such as a fiber-based support for sol-gel reactions and catalysis. researchgate.net

| Functionalizing Agent | Reaction Type | Analytical Confirmation | Conversion Efficiency | Reference |

|---|---|---|---|---|

| Mercaptosuccinic acid | Thiol-ene "click" chemistry | ¹H-NMR spectroscopy, FT-IR spectroscopy | ~100% | researchgate.netresearchgate.net |

Integration of Sulfone and Other Polar Groups via Oxidation

Pendent sulfone groups can be introduced into the PBuOxz side chains through a two-step process involving a thiol-ene reaction followed by oxidation. nih.gov First, a thiol, such as 2-mercaptoethanol, is attached to the butenyl group. The subsequent and critical step is the oxidation of the resulting thioether to a sulfone. This oxidation is effectively carried out using a strong oxidizing agent like Oxone (potassium peroxymonosulfate). nih.gov

This method has been demonstrated to be highly efficient, achieving a conversion of the thioether to the sulfone of over 99%. nih.gov The introduction of these highly polar sulfone groups renders the polymer electrophoretic, allowing it to be coated onto anodes. This property has been explored for the creation of hybrid materials, for instance, by co-depositing the sulfone-functionalized polymer with bioactive glass via electrophoretic deposition (EPD). nih.gov

Chelate Ligand Incorporation: The DOTA-Functionalized Poly[this compound] Example

The butenyl side chains of PBuOxz are ideal for incorporating sophisticated functional molecules like chelate ligands. A prominent example is the functionalization with DOTA (1,4,7,10-tetraazacyclododecane-N,N′,N′′,N′′′-tetraacetic acid), a powerful chelating agent known for its ability to complex with various metal ions. rsc.orgrsc.org This modification is typically performed on copolymers of this compound with other 2-oxazolines, such as 2-ethyl-2-oxazoline (B78409). rsc.org

The process involves a thiol-ene reaction to attach a DOTA-thiol derivative to the polymer backbone. rsc.org The resulting POx-DOTA conjugate exhibits the ability to form nanostructures in aqueous solutions and effectively complexes with divalent cations like Ca²⁺. rsc.org This chelating ability has been leveraged to develop materials with bacteriostatic properties, as the DOTA moiety can entrap ions that are essential for stabilizing the outer membrane of Gram-negative bacteria, leading to membrane disruption. rsc.orgrsc.org

Side-Chain Cysteine Functionalization and Bio-Conjugate Formations

The PBuOxz platform enables the synthesis of polymers with side-chain cysteine functionalities, which are highly valuable for bioconjugation via native chemical ligation (NCL). acs.org This is achieved by first creating statistical copolymers of a hydrophilic monomer like 2-methyl-2-oxazoline (B73545) (MeOx) with this compound (BuOx). acs.orgresearchgate.net The pendant alkene groups of the BuOx units are then functionalized using a protected cysteine derivative, such as 3-formyl-N-(2-mercaptoethyl)-2,2-dimethylthiazolidine-4-carboxamide, via a UV-mediated thiol-ene reaction. acs.orgresearchgate.net

Following the thiol-ene reaction, a deprotection step is performed under acidic conditions to reveal the 1,2-aminothiol moiety of the cysteine residue. researchgate.net The resulting cysteine-functionalized poly(2-oxazoline) (cys-POx) can then be used for the chemoselective and orthogonal coupling of thioester-terminated peptides or proteins through NCL, allowing for the formation of well-defined polymer-protein conjugates. acs.org

| Process Step | Description | Key Reagents/Methods | Resulting Functionality | Reference |

|---|---|---|---|---|

| Copolymerization | Synthesis of a statistical copolymer with pendant alkene groups. | Cationic ring-opening polymerization of 2-methyl-2-oxazoline (MeOx) and this compound (BuOx). | P(MeOx-stat-BuOx) copolymer. | acs.orgresearchgate.net |

| Functionalization | Attachment of a protected cysteine molecule. | UV-mediated thiol-ene reaction with 3-formyl-N-(2-mercaptoethyl)-2,2-dimethylthiazolidine-4-carboxamide. | Side-chains with protected cysteine. | acs.orgresearchgate.net |

| Deprotection | Removal of protecting groups to reveal the active cysteine. | Acidic hydrolysis. | Side-chain cysteine (1,2-aminothiol) groups. | researchgate.net |

| Bioconjugation | Coupling of biomolecules to the polymer. | Native Chemical Ligation (NCL) with thioester-terminated peptides. | Polymer-peptide/protein conjugates. | acs.org |

Advanced Materials Science and Catalytic Applications of Poly 2 3 Butenyl 2 Oxazoline Derivatives

Poly[2-(3-Butenyl)-2-oxazoline] in Stimuli-Responsive Polymer Systems

Poly[this compound] (PBuOxz) is a member of the poly(2-oxazoline) (PAOx) family of polymers, which are noted for their biocompatibility, chemical stability, and tunable properties. A key characteristic of certain PAOx derivatives is their thermoresponsive behavior in aqueous solutions, exhibiting a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble. This "smart" behavior is driven by a delicate balance between hydrophilic and hydrophobic interactions. rsc.org The pendant butenyl group in PBuOxz provides a versatile platform for tuning these properties through copolymerization and post-polymerization modification. core.ac.ukresearchgate.net

A particularly effective method for fine-tuning the thermoresponsive behavior involves the post-polymerization modification of the pendant butenyl groups via thiol-ene "click" chemistry. core.ac.uk Research by Diehl and Schlaad demonstrated that statistical copolymers of 2-isopropyl-2-oxazoline (B83612) and this compound could be modified with a variety of thiols, each imparting a different level of hydrophilicity or hydrophobicity. This approach allows for the straightforward tuning of the cloud point temperature across a wide range, from 10 °C to 90 °C, by simply changing the nature of the attached thiol side-chain. mdpi.com For instance, attaching a hydrophilic, sugar-based thiol increases the Tcp, while attaching a hydrophobic alkanethiol decreases it.

| Modifying Thiol Compound | Resulting Side-Chain Functionality | Tcp (°C) |

|---|---|---|

| 1-Dodecanethiol | Hydrophobic Alkyl Chain | 13 |

| 1-Octanethiol | Hydrophobic Alkyl Chain | 22 |

| Unmodified Copolymer | Butenyl Group | 42 |

| 1-Thioglycerol | Hydrophilic Diol | 62 |

| 1-Thio-β-D-glucose tetraacetate | Protected Hydrophilic Sugar | 75 |

Hydrogel Systems Based on Poly[this compound]

Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water. The versatile chemistry of PBuOxz makes it an excellent candidate for fabricating advanced hydrogel systems for biomedical applications, such as controlled drug delivery and tissue engineering. rsc.orgnih.govamazonaws.com

A robust and efficient method for creating PBuOxz-based hydrogels is through UV-mediated radical thiol-ene chemistry. nih.govrsc.orgnih.gov This process involves the reaction between the pendant butenyl groups of the PBuOxz backbone and a multifunctional thiol-containing crosslinker.

The fabrication process typically proceeds as follows:

A precursor solution is prepared by dissolving the PBuOxz-containing copolymer and a dithiol crosslinker (e.g., dithiothreitol) in an aqueous buffer. nih.govacs.org

A photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) or Irgacure 2959, is added to the solution. nih.govresearchgate.net

The solution is then exposed to UV radiation (typically at a wavelength of 365 nm). The UV light activates the photoinitiator, which generates radicals. rsc.orgnih.gov

These radicals initiate a chain reaction, leading to the covalent coupling of the thiol groups with the butenyl "ene" groups, forming a stable thioether linkage and thus a cross-linked three-dimensional hydrogel network. rsc.orgacs.org

This method is highly efficient and allows for the formation of homogeneous hydrogels under mild conditions, which is advantageous for encapsulating sensitive biological molecules or cells. nih.govresearchgate.net

The physicochemical properties of PBuOxz hydrogels, particularly their swelling behavior and responsiveness to external stimuli, can be precisely engineered by controlling the network architecture and chemical composition. rsc.orgnih.gov

Key factors for tuning these properties include:

Cross-linking Density: The swelling ratio of the hydrogel is inversely related to its cross-linking density. A higher concentration of the dithiol crosslinker or a higher molar percentage of butenyl groups in the precursor polymer leads to a more tightly cross-linked network, which restricts water uptake and results in lower swelling. nih.govresearchgate.net Conversely, a lower cross-linking density results in a larger mesh size, allowing for greater water absorption and a higher degree of swelling. nih.gov

Incorporation of Charged Groups: Introducing charged functionalities into the network can impart pH-responsiveness and modulate interactions with charged molecules. Functionalizing the PBuOxz copolymer with cysteine, which contains both a thiol group for cross-linking and a charged amine group, results in a positively charged hydrogel network. nih.govrsc.org Such networks have shown potential for the controlled uptake and prolonged release of negatively charged guest molecules. nih.govrsc.orgnih.gov

| Engineering Parameter | Mechanism of Control | Effect on Hydrogel Properties |

|---|---|---|

| Vinyl : Thiol Molar Ratio | Controls cross-linking density | Higher ratio leads to lower swelling and higher mechanical stiffness |

| Comonomer Type (e.g., MeOx vs. EtOx) | Modifies backbone hydrophilicity | Influences thermo-responsive behavior and overall swelling capacity |

| Functionalization (e.g., with Cysteine) | Introduces charged groups | Creates pH-responsiveness and enables electrostatic interactions with guest molecules |

Fabrication and Network Formation of Poly[this compound] Hydrogels via Thiol-Ene Chemistry

Poly[this compound] in Fiber and Coating Technologies

The processability of PBuOxz, combined with its functional nature, makes it a valuable component in the development of advanced materials like functional fibers and coatings.

Electrospinning is a technique used to produce polymer fibers with diameters ranging from nanometers to micrometers. By co-electrospinning PBuOxz with a commodity structural polymer like Nylon-6,6, it is possible to create composite fibers that merge the robust mechanical properties of Nylon with the chemical versatility of PBuOxz. rsc.orgmod.gov.rs

This approach is successful due to the good miscibility of the two polymers, which share similar solubility parameters (Nylon-6,6: 23.37 MPa¹/², PBuOxz: ~26 MPa¹/²), allowing for the formation of homogeneous nanofibers without significant phase separation. rsc.org Typically, a solution containing both a PBuOxz derivative and Nylon-6,6 in a common solvent, such as formic acid or trifluoroethanol, is prepared and subjected to the electrospinning process. rsc.orgresearchgate.net

The resulting non-woven fiber mats possess the mechanical integrity of Nylon-6,6 while displaying the pendant butenyl groups of PBuOxz on their surface. rsc.orgresearchgate.net These reactive groups serve as "clickable" handles for further functionalization. For example, research has demonstrated the functionalization of these fibers with guanidine (B92328) groups via a two-step thiol-ene reaction. rsc.orgrsc.org The resulting guanidine-functionalized PBuOxz/Nylon-6,6 fibers exhibit catalytic activity, showing high efficiency in the hydrolysis and decontamination of organophosphate nerve agent mimics. rsc.orgmod.gov.rsrsc.org This highlights the potential of these composite fibers for applications in protective clothing and detoxification fabrics. rsc.org

Electrophoretic Deposition of Poly[this compound]

Poly[this compound] serves as a versatile precursor for creating electrophoretic polymers. Through a ring-opening polymerization of the this compound monomer, a polymer with reactive vinyl side-chains is produced. nih.govacs.org These pendant groups are amenable to further modification, such as a thiol-ene click reaction followed by oxidation, to yield poly(2-oxazoline)s containing pendent sulfone groups. nih.govacs.orgresearchgate.net This functionalization is crucial as it imparts the necessary electrophoretic mobility to the polymer.

Researchers have successfully coated these sulfonylated poly(2-oxazoline)s onto stainless-steel anodes via electrophoretic deposition (EPD). nih.govresearchgate.net The process involves applying a voltage across a dispersion of the polymer, causing the charged macromolecules to migrate and deposit onto the electrode, forming a film. acs.org This technique allows for the creation of thin films, ranging from nanometers to micrometers in thickness, even on substrates with complex geometries. acs.org

Furthermore, this method has been extended to create organic-inorganic hybrid materials. nih.gov The electrophoretic co-deposition of sulfonylated poly(2-oxazoline)s with bioactive glass (Bioglass45S5) has been demonstrated, showcasing the potential for creating advanced biocompatible coatings. nih.govacs.orgresearchgate.net

Table 1: Electrophoretic Deposition (EPD) Parameters for Sulfonyl Poly(2-oxazoline)

| Parameter | Value | Source |

|---|---|---|

| Substrate | Stainless steel SUS 301 | acs.org |

| Voltage | 250 V | acs.org |

| Deposition Time | 90 s | acs.org |

| Electrode Distance | 6.5 mm | acs.org |

Catalytic Applications of Poly[this compound] and its Derivatives

The functionalizable nature of poly[this compound] makes it an excellent scaffold for developing specialized catalysts.

A significant application of this polymer is in the creation of materials for decontaminating chemical warfare agents (CWAs). rsc.orgrsc.org By functionalizing the pendant butenyl groups of the polymer with amine groups via thiol-ene chemistry and subsequent guanidinylation, a guanidine-functionalized poly[this compound] (G-PBuOxz) is created. rsc.orgrsc.org This functional polymer can be co-electrospun with Nylon-6,6 to produce detoxification fabrics. rsc.orgrsc.org

These G-PBuOxz/Nylon-6,6 fibers are highly effective catalysts for the hydrolysis of organophosphates, such as the nerve agent mimic diisopropyl fluorophosphate (B79755) (DFP). rsc.orgrsc.org The strong basicity of the guanidine group (pKa = 13.6) enables it to catalyze the decomposition of phosphates by activating them for nucleophilic substitution. rsc.org Research has shown that these fibers can achieve a decontamination efficiency of up to 100% for DFP within two hours under specific conditions. rsc.orgrsc.org In a different approach, carboxyl-functionalized poly[this compound] has been used as a fiber-based support for zirconium hydroxide (B78521) (Zr(OH)₄), which also demonstrates effective decontamination of organophosphate agents. researchgate.net

Table 2: Performance of G-PBuOxz/Nylon-6,6 Fibers in Organophosphate Hydrolysis

| Parameter | Finding | Source |

|---|---|---|

| Catalyst | Guanidine-functionalized Poly[this compound] (G-PBuOxz) on Nylon-6,6 | rsc.orgrsc.org |

| Substrate | Diisopropyl fluorophosphate (DFP) | rsc.org |

| Catalyst/Substrate Ratio | [guanidine]/[DFP] = 100/1 | rsc.orgrsc.org |

| Conditions | Trace aqueous solution | rsc.org |

| Efficiency | Up to 100% decontamination | rsc.orgrsc.org |

| Time | 2 hours | rsc.orgrsc.org |

The catalytic hydrolysis of organophosphates like DFP by guanidine-functionalized poly[this compound] proceeds through a general Sₙ2 (bimolecular nucleophilic substitution) mechanism. rsc.orgrsc.orgacs.org In this mechanism, a nucleophile attacks the phosphorus center of the organophosphate, leading to the displacement of a leaving group. The guanidine moiety on the polymer backbone acts as a base catalyst, enhancing the nucleophilicity of water or other nucleophiles present in the system, thereby accelerating the hydrolysis reaction. rsc.org Kinetic studies have further investigated the decontamination process as a function of time and the concentration of the guanidinium (B1211019) catalyst. rsc.orgrsc.org

Beyond the specific applications of its polymers, the 2-oxazoline ring system is a cornerstone of modern asymmetric catalysis. bldpharm.com Chiral bis(oxazoline) ligands, often abbreviated as BOX ligands, are a class of C₂-symmetric "privileged ligands" that have seen widespread use. acs.orgwikipedia.org Their popularity stems from their modular and straightforward synthesis, typically from readily available chiral amino acids, and the high levels of enantioselectivity they impart in a vast array of metal-catalyzed reactions. wikipedia.orgthieme-connect.com

The first major breakthroughs using BOX ligands were in copper-catalyzed asymmetric cyclopropanation and iron-catalyzed enantioselective Diels-Alder reactions, which sparked a revolution in the field. acs.org The stereochemical outcome in reactions using methylene-bridged BOX ligands is often rationalized by a twisted square planar intermediate where substituents on the oxazoline (B21484) ring block one enantiotopic face of the substrate, thereby directing the reaction path. wikipedia.org While most work has focused on C₂-symmetric ligands, C₁-symmetric bis(oxazoline) ligands have also been developed and studied. thieme-connect.com The versatility and effectiveness of oxazoline-containing ligands have established them as one of the most successful classes of ligands for asymmetric catalysis. thieme-connect.com

Mechanistic Studies of Poly[this compound]-Mediated Catalysis (e.g., SN2 mechanism)

Nanostructured Materials and Bio-Conjugates from Poly[this compound]

The reactive pendant butenyl groups of poly[this compound] make it an ideal platform for designing and synthesizing advanced nanostructured materials and bioconjugates.

Poly[this compound] is a key component in the fabrication of polymer-inorganic hybrid nanostructures. The pendant double bonds can be readily modified using efficient reactions like thiol-ene "click" chemistry. rsc.orgresearchgate.net This allows for the introduction of various functional groups that can act as anchors or stabilizers for inorganic nanoparticles.

A prime example is the creation of hybrid materials with silica-based components. As mentioned previously, sulfonyl-functionalized poly(2-oxazoline)s have been co-deposited with bioactive glass (Bioglass45S5), which is composed of SiO₂, Na₂O, CaO, and P₂O₅, to form hybrid coatings. nih.govacs.org In another application, poly[this compound] functionalized with carboxylic acid groups has been used as a fiber-based support for the in-situ growth of zirconium hydroxide (Zr(OH)₄) via a sol-gel reaction. researchgate.net This demonstrates the polymer's utility as a template for directing the formation of inorganic networks. researchgate.net The "clickable" nature of the polymer provides a versatile route for attaching it to the surface of pre-synthesized nanoparticles (like gold or iron oxide) or for mediating the nucleation and growth of inorganic materials directly from the polymer scaffold.

Formation of DOTA-Functionalized Poly[this compound] Nanostructures

The functionalization of poly[this compound] (PBuOx) with the chelating agent 1,4,7,10-tetraazacyclododecane-N,N′,N′′,N′′′-tetraacetic acid (DOTA) facilitates the creation of advanced nanostructures for applications such as radionuclide therapy and diagnostics. The pendant butenyl groups along the PBuOx backbone serve as reactive handles for the covalent attachment of DOTA, typically achieved through a thiol-ene "click" reaction.

In one approach, copolymers of this compound and other 2-oxazolines, such as 2-ethyl-2-oxazoline (B78409) (EtOx) or 2-methyl-2-oxazoline (B73545) (MeOx), are synthesized via cationic ring-opening polymerization (CROP). rsc.orgresearchgate.netrsc.org This allows for precise control over the polymer architecture, including the number of reactive butenyl units. The subsequent modification involves the radical addition of a thiol-functionalized DOTA derivative to the alkene groups of the PBuOx segments. rsc.org

Research has demonstrated the synthesis of block copolymers, such as poly(this compound)-block-poly(2-methyl-2-oxazoline) (PMeOx-PBuOx), which are subsequently functionalized. uni-konstanz.de For instance, a terminal piperazine (B1678402) group on the PMeOx block can be reacted with 2-(4-isothiocyanatobenzyl)-DOTA, yielding a polymer with a chelating agent at one end. mdpi.com The PBuOx block can be simultaneously functionalized with other molecules, like cholesterol, before the DOTA is attached. uni-konstanz.de The resulting amphiphilic block copolymer, DOTA-PMeOx-PBuOx(Chol), self-assembles into nanostructures in aqueous media. uni-konstanz.de

These DOTA-functionalized polymers have been shown to form nanostructures in aqueous solutions and can efficiently complex metal ions. rsc.org For example, a DOTA-functionalized copolymer of 2-ethyl-2-oxazoline and this compound (POx-DOTA) was observed to form nanostructures capable of complexing Ca²⁺ ions. rsc.org Furthermore, the DOTA ligand on such polymers can be used to encapsulate radionuclides like ¹⁷⁷Lutetium, confirmed by radio-HPLC analysis which shows a clear shift in retention time compared to the free radionuclide. uni-konstanz.de This indicates successful chelation and the potential of these nanostructures as vehicles for targeted radionuclide delivery. uni-konstanz.de

| Polymer Architecture | Functionalization Method | Key Findings | Reference |

|---|---|---|---|

| Random Copolymer: P(EtOx-co-ButEnOx) | Thiol-ene addition of DOTA to butenyl groups | Forms nanostructures in aqueous solution; complexes Ca²⁺ ions. | rsc.org |

| Block Copolymer: DOTA-PMeOx-PBuOx(Chol) | End-group modification with DOTA; side-chain modification of PBuOx block | Final composition of DOTA₀.₇₅-PMeOx₆₁-PBuOx₁₁(Chol)₂.₆ achieved. | uni-konstanz.de |

| Radionuclide-labeled Block Copolymer: (¹⁷⁷Lu)DOTA-PMeOx-PBuOx(Chol) | Complexation of ¹⁷⁷Lu³⁺ with terminal DOTA ligand | Successful encapsulation of ¹⁷⁷Lutetium confirmed by Radio-HPLC analysis. | uni-konstanz.de |

DNA-Polymer Conjugation with Poly[this compound]

The conjugation of deoxyribonucleic acid (DNA) to poly[this compound] (PBOX or PBuOx) creates advanced biomaterials with applications in gene delivery, diagnostics, and the programmed self-assembly of nanostructures. google.comunige.ch The pendant alkene functionalities along the PBuOx backbone are ideal sites for the covalent attachment of DNA strands using high-efficiency click chemistry, particularly the thiol-ene reaction. unige.chresearchgate.net

A common strategy involves a "grafting-to" approach, where pre-synthesized, thiol-modified single-stranded DNA (ssDNA) is reacted with the PBuOx homopolymer. unige.ch The PBuOx itself is synthesized via cationic ring-opening isomerization polymerization of the this compound monomer. google.comunige.ch This method provides good control over the polymer's molecular weight and dispersity. In a typical conjugation, the thiol-modified DNA is mixed with the PBuOx in the presence of a photoinitiator and exposed to UV light, which initiates the radical-mediated thiol-ene reaction, covalently linking the DNA to the polymer backbone. researchgate.net This process results in the formation of a DNA molecular brush, a copolymer with a synthetic backbone and densely grafted DNA side chains. unige.ch

Research has detailed the synthesis of a DNA-PBOX conjugate using a PBuOx with an average length of 43 repeating units. unige.ch The resulting DNA-polymer hybrid materials combine the biological recognition capabilities of DNA with the physical properties of the synthetic polymer.

Another approach involves creating copolymers that contain both butenyl-functionalized oxazoline units for subsequent DNA attachment and ethylene (B1197577) imine (EI) units. rsc.org Random copolymers of poly(this compound-ran-ethylene imine) possess both reactive double bonds and amine groups, which are known to facilitate bonding to genetic material like DNA/RNA. google.comrsc.org These copolymers can be crosslinked into hydrogels, which have demonstrated the ability to catch and release DNA, often in response to stimuli like pH or temperature changes. rsc.orgqut.edu.au

| Polymer Parameter | Value | Method of Determination | Reference |

|---|---|---|---|

| Polymer Type | Homopolymer (PBOX) | Synthesis via CROP | unige.ch |

| Average Chain Length | 43 repeat units | ¹H NMR end-group analysis | unige.ch |

| Number-Average Molar Mass (Mₙ) | 5380 g/mol | ¹H NMR end-group analysis | unige.ch |

| Conjugation Chemistry | Thiol-ene click reaction | UV-initiated radical addition | unige.ch |

Advanced Characterization and Analytical Methodologies for 2 3 Butenyl 2 Oxazoline and Its Polymers

Spectroscopic Analysis of 2-(3-Butenyl)-2-oxazoline and Poly[this compound]

Spectroscopic methods are fundamental tools for the structural elucidation of oxazoline-based monomers and polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable technique for verifying the chemical structure of the this compound monomer and confirming its successful polymerization. In the monomer's spectrum, distinct signals corresponding to the protons of the oxazoline (B21484) ring and the pendant butenyl group are observed. The protons on the oxazoline ring typically appear at chemical shifts of approximately 3.75 ppm and 4.10 ppm. acs.org

Upon cationic ring-opening polymerization (CROP), the characteristic signals of the oxazoline ring protons disappear and are replaced by a broad signal around 3.5 ppm, which corresponds to the methylene (B1212753) protons of the polymer backbone. qut.edu.au The signals for the vinyl group in the butenyl side chain remain, confirming the preservation of this functional group for subsequent modifications.

Furthermore, ¹H NMR is critical for confirming the successful functionalization of poly[this compound] via post-polymerization modification, such as thiol-ene "click" reactions. The degree of functionalization can be quantified by monitoring the disappearance or reduction in the intensity of the vinyl proton signals and the appearance of new signals corresponding to the attached functional moiety. researchgate.net For instance, after guanidinylation, the appearance of N–H stretching signals can be observed. rsc.org

| Compound | Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| This compound (Monomer) | Oxazoline Ring Protons (-N-CH₂-CH₂-O-) | ~3.75 and ~4.10 | acs.org |

| Butenyl Side Chain Protons (-CH=CH₂, -CH₂-CH=) | ~4.9-5.1 and ~5.7-5.9 | ||

| Poly[this compound] (Polymer) | Polymer Backbone Protons (-N-CH₂-CH₂-) | ~3.4-3.5 | qut.edu.au |

| Butenyl Side Chain Protons (-CH=CH₂, -CH₂-CH=) | ~4.9-5.1 and ~5.7-5.9 |

Fourier-Transform Infrared (FTIR) spectroscopy complements NMR analysis by identifying characteristic functional groups. For the this compound monomer, the spectrum is defined by a strong absorption band around 1645 cm⁻¹, corresponding to the C=N stretching vibration of the oxazoline ring. The presence of the terminal alkene is confirmed by peaks related to C=C stretching and C-H bending vibrations.

After polymerization, this C=N bond is converted into a tertiary amide group within the polymer backbone. This change is reflected in the FTIR spectrum by the appearance of a strong amide I band (C=O stretch) around 1630-1640 cm⁻¹. The characteristic peaks of the butenyl side chain are retained in the polymer's spectrum, indicating the pendant double bonds are intact and available for further reactions. acs.orgresearchgate.net FTIR is also effective in tracking post-polymerization modifications; for example, the introduction of amine groups during functionalization can be confirmed by the appearance of N–H stretching bands around 3320 cm⁻¹. rsc.org

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| This compound (Monomer) | C=N Stretch (Oxazoline Ring) | ~1645 | |

| Poly[this compound] (Polymer) | C=O Stretch (Amide I) | ~1630-1640 | |

| C=C Stretch (Butenyl Group) | ~1640 | ||

| Guanidine-functionalized Polymer | N-H Stretch | ~3320 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Functionalization Confirmation

Chromatographic and Thermal Analysis of Poly[this compound]

Analysis of the bulk properties of poly[this compound] is essential for predicting its performance and processing behavior.

Size Exclusion Chromatography (SEC) is the primary technique used to determine the molecular weight and molecular weight distribution of poly[this compound]. acs.orgresearchgate.net This method separates polymer chains based on their hydrodynamic volume. The analysis provides critical data points: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), also known as the polydispersity index (PDI), which is the ratio of Mw to Mn.

The cationic ring-opening polymerization of this compound is a living/controlled process, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net Consequently, poly[this compound] typically exhibits low dispersity values, often below 1.2, indicating a high degree of uniformity in chain length. mdpi.com

Differential Scanning Calorimetry (DSC) is employed to investigate the thermal transitions of poly[this compound]. This analysis measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For amorphous polymers like poly[this compound], the most significant thermal event observed is the glass transition temperature (Tg). mdpi.comrsc.org

The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The reported Tg values for copolymers derived from this monomer can range from -3°C to 84°C. acs.orgresearchgate.net This wide range highlights that the glass transition temperature is highly dependent on factors such as the polymer's molecular weight and, crucially, the nature of any functional groups added to the butenyl side chain during post-polymerization modification. acs.orgresearchgate.net

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of poly[this compound] by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com The resulting data indicate the onset temperature of decomposition, which defines the upper limit for the polymer's processing and application temperatures.

Studies on copolymers of poly[this compound] show decomposition temperatures ranging from 328°C to 383°C. acs.orgresearchgate.netvulcanchem.com The thermal stability is influenced by the polymer's molecular weight and the specific chemical structure of its side chains. acs.orgresearchgate.net Generally, higher molecular weights are associated with increased thermal stability. acs.org

MALDI-TOF Mass Spectrometry for Absolute Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the determination of absolute molecular weights of synthetic polymers, including those derived from this compound. waters.com Unlike methods like gel permeation chromatography (GPC) which provide relative molecular weights based on calibration standards, MALDI-TOF MS can determine the absolute molecular weights of individual oligomers. waters.com This allows for the accurate calculation of number-average molecular weight (M({n})), weight-average molecular weight (M({w})), and polydispersity (Đ = M({w})/M({n})). waters.com

The technique involves embedding the polymer sample in a matrix, such as 2,5-dihydroxybenzoic acid (DHB), and irradiating it with a laser. mdpi.com This process generates singly charged ions that are accelerated in an electric field and travel through a flight tube to a detector. The time taken to reach the detector is proportional to the mass-to-charge ratio (m/z), allowing for the construction of a detailed mass spectrum.

For poly(2-oxazoline)s, MALDI-TOF MS analysis reveals a distribution of peaks, where the mass difference between adjacent peaks corresponds to the molar mass of the repeating monomer unit. nih.gov For instance, in copolymers of this compound and 2-ethyl-2-oxazoline (B78409), the spectrum would show repeating units corresponding to both monomers.

Furthermore, MALDI-TOF MS is invaluable for confirming the success of post-polymerization modifications. For example, after conjugating peptides to a cysteine-functionalized poly(2-oxazoline) backbone (derived from a poly[this compound] precursor), MALDI-TOF measurements can confirm the coupling by detecting the mass increase corresponding to the attached peptide. researchgate.netresearchgate.net Similarly, it has been used to verify the structure of doxorubicin-poly(2-ethyl-2-oxazoline) conjugates and polymers with hydroxyl groups after deprotection. mdpi.comacs.org

Table 1: Representative Data from MALDI-TOF MS Analysis of Poly(2-oxazoline)s

| Polymer System | Analytical Goal | Key Finding | Reference |

|---|---|---|---|

| Poly(2-ethyl-2-oxazoline) (PEtOx) initiated with MeOTf | Analysis of side reactions | Main distribution attributed to PEtOx chains terminated by a solvent molecule, indicating chain-transfer reactions. researchgate.net | researchgate.net |

| Cysteine-functionalized POx | Confirmation of peptide conjugation | Successful multiple couplings of thioester-terminated peptides confirmed by mass increase. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| DOX-PEtOx conjugates | Confirmation of drug conjugation | Specific mass peaks revealed the successful conjugation of Doxorubicin (DOX) to PEtOx. mdpi.com | mdpi.com |

Microscopic and Imaging Techniques for Poly[this compound] Architectures

Microscopy and imaging are essential for visualizing the supramolecular structures and morphologies formed by polymers of this compound. These techniques provide critical insights into the physical arrangement of polymer chains in various architectures, from nanofibers to self-assembled nanoparticles.

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a key technique for analyzing the surface morphology of materials at the micro- and nanoscale. tum.de It is particularly useful for characterizing architectures fabricated from poly[this compound] and its copolymers, such as electrospun fibers and porous scaffolds. amazonaws.comoatext.com

In the context of electrospinning, SEM is used to visualize the resulting nanofibers, allowing for the determination of critical parameters like fiber diameter, uniformity, and the presence of defects such as beads. amazonaws.comresearchgate.net For instance, SEM analysis of electrospun mats from a copolymer of poly(2-ethyl-2-oxazoline-co-2-(but-3-enyl)-2-oxazoline) provides detailed images of the fiber structure. amazonaws.com Research on other poly(2-oxazoline)s demonstrates how SEM can reveal the influence of polymer concentration and solvent choice on fiber morphology. researchgate.netmdpi.com

SEM is also employed to study the internal structure of porous hydrogel scaffolds. For poly(2-oxazoline) hydrogels, SEM images of lyophilized samples show how different freezing temperatures during preparation create unique pore structures, from large, interspersed pores to more uniform networks. oatext.com This morphological information is vital for applications like tissue engineering, where pore size and interconnectivity influence cell infiltration and growth. oatext.comresearchgate.net

Atomic Force Microscopy (AFM) for Surface and Nanostructure Characterization

Atomic Force Microscopy (AFM) provides three-dimensional topographical information at the nanoscale, making it an excellent tool for characterizing the surface of poly[this compound]-based materials. tum.de It can be operated in tapping mode to minimize sample damage, which is ideal for soft polymer films. tum.de

AFM has been used to analyze thin films of poly(2-oxazoline) graft copolymers, revealing how the nature of the side chains influences surface morphology. tandfonline.com For blends of a carboxylated poly[this compound] derivative with Nylon, AFM was used to confirm homogeneous blending by showing the absence of significant phase separation on the surface. researchgate.netresearchgate.net

The technique is also capable of quantifying surface roughness. Studies on thermoresponsive poly(2-oxazoline) films have used AFM to show that the film surface becomes smoother after incubation in water, indicating plasticization by water molecules. mdpi.com This type of surface characterization is crucial for understanding how these polymer architectures interact with their environment, for example, in the context of biocompatible coatings.

Table 2: AFM Characterization of Poly(2-oxazoline) Surfaces

| Polymer System | Sample Type | Key Parameter Measured | Finding | Reference |

|---|---|---|---|---|

| POxz-COOH/Nylon blend | Thin Film | Phase Separation | No distinct difference in AFM images between nylon and the blend, implying no specific phase separation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| P(iPrOx-nPrOx) | Thin Film | Surface Roughness (RMS) | Dry film RMS was ~3.78 nm; after incubation in water, RMS decreased to ~0.36 nm, indicating surface smoothing. mdpi.com | mdpi.com |

Transmission Electron Microscopy (TEM) for Microstructural Insights

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. For polymers derived from this compound, TEM and its cryogenic variant (cryo-TEM) are indispensable for visualizing the size, shape, and internal organization of self-assembled nanostructures like micelles and vesicles in solution. amazonaws.com

Amphiphilic block copolymers containing a poly(2-oxazoline) block can self-assemble in selective solvents to form various complex structures. TEM analysis has confirmed the formation of spherical micelles, aggregated clusters, and multicompartment micelles from different poly(2-oxazoline)-based block copolymers. rsc.orgrsc.org For example, cryo-TEM has been used to visualize vesicular systems, showing the polymer shells of collapsed structures. db-thueringen.de The direct imaging capabilities of TEM provide definitive evidence for the morphologies inferred from other techniques like dynamic light scattering (DLS). rsc.orgacs.org It has been instrumental in studying the living crystallization-driven self-assembly of poly(2-oxazoline)s into tunable nanorods, allowing for precise measurement of their length and width. nih.gov

Specialized Analytical Assays for Polymeric Functionalization

The pendant butenyl groups of poly[this compound] are designed for functionalization, most commonly via thiol-ene "click" chemistry. To verify and quantify the extent of this functionalization, specialized assays are required.

Assays for Quantifying Cysteine Content (e.g., TNBSA assay)

When poly[this compound] is functionalized with thiol-containing molecules like cysteine, it is crucial to quantify the number of attached functional groups. A modified TNBSA assay is a widely used method for this purpose. researchgate.netacs.org The assay is based on the reaction of 2,4,6-trinitrobenzenesulfonic acid (TNBSA) with primary amines, such as the one present in the cysteine molecule, to form a yellow-colored trinitrophenyl derivative. acs.orgthermofisher.com The concentration of this derivative, and thus the concentration of primary amines, can be determined spectrophotometrically by measuring its absorbance, typically at a wavelength of 335 nm. acs.orgthermofisher.com